3-(phenoxymethyl)-5-(1-piperidinylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine -

3-(phenoxymethyl)-5-(1-piperidinylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-4006997
CAS Number:
Molecular Formula: C18H24N4O3S
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Aryl groups (e.g., phenyl, substituted phenyl): These groups introduce aromaticity and influence the compound's lipophilicity and interactions with biological targets. [, , , , , , , , , , ]
  • Alkyl groups (e.g., tert-butyl, ethyl, isopropyl): These groups modulate the compound's lipophilicity and steric properties. [, , , , , , , , , , , ]
  • Sulfonyl groups (e.g., methylsulfonyl): These groups are electron-withdrawing and can influence the compound's acidity and hydrogen bonding capabilities. [, , ]
  • Carbonyl groups (e.g., in esters, amides, ketones): These groups can participate in hydrogen bonding and influence the compound's polarity and reactivity. [, , , , , , , , , , , , , ]
  • Halogen atoms (e.g., fluorine, chlorine, bromine): These substituents can modulate the compound's lipophilicity, metabolic stability, and electronic properties. [, , , , , , , , , ]
  • Heterocyclic rings (e.g., morpholine, piperidine, oxazole): These groups introduce additional pharmacophores and influence the compound's interactions with biological targets. [, , , , , , , , , , ]

The conformational analysis often reveals that the reduced pyridine ring in these compounds adopts a half-chair conformation. [, , , , , ] This conformation can influence the compound's overall shape and its ability to interact with biological targets.

Chemical Reactions Analysis
  • Condensation reactions: These reactions are used to form the pyrazole ring and involve reacting hydrazines with appropriate cyclic β-diketones or β-ketoesters. [, ]
  • Nucleophilic substitution reactions: These reactions are employed to introduce substituents on the pyrazole or the tetrahydropyridine ring. For instance, alkyl halides or acyl chlorides can react with nitrogen atoms present in the core structure. [, ]
  • Cyclization reactions: These reactions are often used to form the tetrahydropyridine ring. For instance, appropriately substituted pyrazoles can undergo intramolecular cyclization to afford the desired fused ring system. []
Applications
  • Antiproliferative agents: Certain derivatives exhibit potent antiproliferative activity against various cancer cell lines, including lung, cervical, breast, and prostate cancer. [, ] For example, compounds 13c, 13g, 15g, and 15h in [] demonstrated promising antiproliferative activity and were further investigated for their inhibitory activity against various kinases.
  • Kinase inhibitors: Several derivatives display inhibitory activity against various kinases, including Aurora-A, Aurora-B, CDK5/P25, and mTOR. [, ] Kinase inhibitors have gained significant attention as potential therapeutic agents for cancer and other diseases.
  • Toll-like receptor (TLR) antagonists: Compound MHV370, a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, acts as a potent and selective TLR7/8 antagonist. [] TLR7/8 antagonists are being explored for treating systemic autoimmune diseases such as Sjögren's syndrome and systemic lupus erythematosus.
  • Cathepsin S inhibitors: Some derivatives, like JNJ 10329670, exhibit potent and selective inhibition of cathepsin S. [] Cathepsin S inhibitors are considered potential immunosuppressive agents for treating allergies and autoimmune diseases.
  • Factor Xa inhibitors: Certain derivatives, like those described in [], have been investigated for their potential as Factor Xa inhibitors. Factor Xa inhibitors are anticoagulants used to prevent and treat thromboembolic diseases.
  • Dopamine D3 receptor modulators: Research suggests that dopamine agonist-induced yawning in rats may be mediated by D3 receptors. [] While the specific compound was not tested, this research highlights the potential for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives to modulate dopamine D3 receptor activity, making them valuable tools for studying dopamine-related disorders.

1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and was studied for its molecular conformation and hydrogen bonding properties. []
  • Relevance: This compound shares the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure with the target compound, 3-(phenoxymethyl)-5-(1-piperidinylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Both compounds feature substitutions at the 1, 3, and 5 positions of the core structure. The presence of different substituents allows exploration of structure-activity relationships within this class of compounds. [] (https://www.semanticscholar.org/paper/ad1edf4283da0b1c36ca56dff5323bc3cfc4d25b)

1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Compound Description: This compound, another derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, was investigated for its molecular conformation, hydrogen bonding patterns, and potential biological activities. []
  • Relevance: Similar to the previous compound, this compound shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core with the target compound, 3-(phenoxymethyl)-5-(1-piperidinylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. It exhibits substitutions at the 1, 3, and 5 positions, with variations in the substituent groups compared to the target compound. These variations are crucial for understanding the impact of substituents on the overall properties of the molecule. [] (https://www.semanticscholar.org/paper/ad1edf4283da0b1c36ca56dff5323bc3cfc4d25b)

1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

  • Compound Description: This compound, also a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, was studied alongside the previous two compounds for its molecular conformation and hydrogen bonding patterns, providing insights into the structural diversity within this chemical class. []
  • Relevance: This compound reinforces the structural similarity within this group by sharing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core with 3-(phenoxymethyl)-5-(1-piperidinylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The presence of a methylsulfonyl group at the 5 position, similar to the target compound, suggests a potential common structural motif for biological activity or physicochemical properties. [] (https://www.semanticscholar.org/paper/ad1edf4283da0b1c36ca56dff5323bc3cfc4d25b)

1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine (13g)

  • Compound Description: This compound, identified as a lead compound (13g), exhibited good activity against ESKAPE pathogens, even surpassing the activity of nitrofurantoin. []
  • Relevance: This compound shares the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure with the target compound 3-(phenoxymethyl)-5-(1-piperidinylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. While the specific substituents differ, the presence of a 5-nitrofuran moiety in this compound and the potential for similar substitutions in the target compound suggest a possible avenue for exploring antimicrobial activity within this chemical class. [] (https://www.semanticscholar.org/paper/3d62b9431d217a24a320820d5a3413d30b80b30c)

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

  • Compound Description: This compound (MHV370) was identified as a potent and selective TLR7/8 antagonist. It exhibited promising in vivo activity and entered Phase 2 clinical trials for systemic autoimmune diseases like Sjögren's syndrome and mixed connective tissue disease. []
  • Relevance: This compound shares the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure with the target compound, 3-(phenoxymethyl)-5-(1-piperidinylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. While MHV370 possesses a more complex substitution pattern, the shared core structure highlights the potential for developing potent and selective modulators of biological targets within this chemical class. [] (https://www.semanticscholar.org/paper/fab0f27a2a772e0e17e3e41c0d5dd66307276228)

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

  • Compound Description: JNJ 10329670 is a highly potent and selective noncovalent inhibitor of human cathepsin S. It exhibited immunosuppressive properties by blocking the presentation of antigens by antigen-presenting cells. []
  • Relevance: Similar to the target compound, JNJ 10329670 features the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core structure and a methylsulfonyl group at the 5-position. The presence of a piperidine ring in both compounds, albeit with different substitutions, further highlights the structural similarities and suggests potential shared pharmacophoric elements. [] (https://www.semanticscholar.org/paper/fe68640fe86e1341d4e6cc3f171fb3b2adb60e55)

Properties

Product Name

3-(phenoxymethyl)-5-(1-piperidinylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

3-(phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C18H24N4O3S/c23-26(24,21-10-5-2-6-11-21)22-12-9-17-16(13-22)18(20-19-17)14-25-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H,19,20)

InChI Key

WQNBJRIUZRQZJE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCC3=C(C2)C(=NN3)COC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.